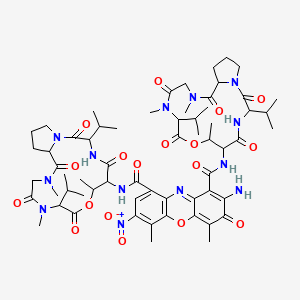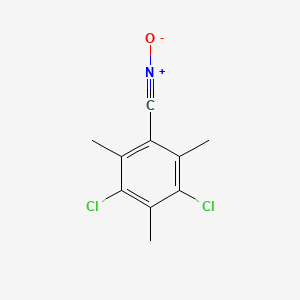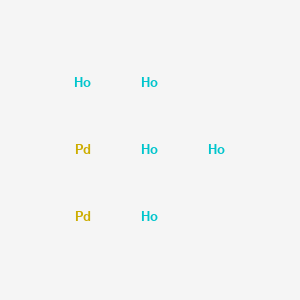
Calcium;mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium;mercury, also known as calcium amalgam, is a compound formed by the combination of calcium and mercury. This compound is notable for its unique properties and applications in various fields, including chemistry and industry. Calcium is an alkaline earth metal, while mercury is a heavy, silvery d-block element that is liquid at standard temperature and pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium amalgam can be prepared by mixing calcium and mercury in a specific ratio. One common method involves the electrolysis of a mixture of wet quicklime (calcium oxide) and mercury oxide. The electrolysis process results in the formation of calcium-mercury alloy, which can then be distilled to obtain pure calcium amalgam .
Industrial Production Methods
Industrial production of calcium amalgam typically involves the aluminothermic reduction method or the calcium chloride electrolytic method. In the aluminothermic reduction method, calcium oxide is mixed with aluminum powder and heated under vacuum conditions to produce calcium vapor, which is then condensed to form calcium amalgam . The calcium chloride electrolytic method involves the electrolysis of anhydrous calcium chloride using a copper-calcium alloy as the cathode and graphite as the anode .
Análisis De Reacciones Químicas
Types of Reactions
Calcium amalgam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Calcium in the amalgam can react with oxygen to form calcium oxide (CaO).
Reduction: Mercury in the amalgam can be reduced to its elemental form by reacting with reducing agents.
Substitution: Calcium amalgam can react with halogens to form calcium halides and mercury halides
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Reducing agents such as hydrogen or carbon.
Substitution: Halogens like chlorine, bromine, or iodine.
Major Products
Oxidation: Calcium oxide (CaO) and mercury oxide (HgO).
Reduction: Elemental mercury (Hg) and calcium metal (Ca).
Substitution: Calcium halides (e.g., CaCl2, CaBr2) and mercury halides (e.g., HgCl2, HgBr2)
Aplicaciones Científicas De Investigación
Calcium amalgam has several scientific research applications across various fields:
Chemistry: Used as a reducing agent in organic and inorganic synthesis.
Biology: Studied for its potential effects on biological systems, particularly in the context of metal toxicity and chelation therapy
Medicine: Investigated for its potential use in dental amalgams and other medical applications
Industry: Employed in the production of high-purity calcium and as a catalyst in certain industrial processes
Mecanismo De Acción
The mechanism of action of calcium amalgam involves the interaction of calcium and mercury with various molecular targets and pathways. Calcium plays a crucial role in signal transduction pathways, muscle contraction, and bone health . Mercury, on the other hand, can interfere with calcium homeostasis and induce oxidative stress, leading to potential toxic effects .
Comparación Con Compuestos Similares
Calcium amalgam can be compared with other metal amalgams, such as sodium amalgam and potassium amalgam. These compounds share similar properties but differ in their reactivity and applications:
Sodium Amalgam: More reactive than calcium amalgam and used primarily as a reducing agent in organic synthesis.
Potassium Amalgam: Highly reactive and used in specialized chemical reactions.
Calcium amalgam is unique due to its moderate reactivity and specific applications in both research and industry .
Conclusion
Calcium amalgam is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable tool in various scientific and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in different fields.
Propiedades
Número CAS |
12049-39-7 |
|---|---|
Fórmula molecular |
CaHg |
Peso molecular |
240.67 g/mol |
Nombre IUPAC |
calcium;mercury |
InChI |
InChI=1S/Ca.Hg |
Clave InChI |
QORCHJUNTSIPRC-UHFFFAOYSA-N |
SMILES canónico |
[Ca].[Hg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Thia-4-azaspiro[4.5]dec-3-ene, 2,2-dimethyl-](/img/structure/B14726979.png)
![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)

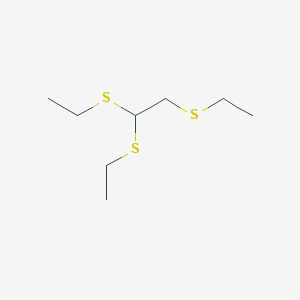
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
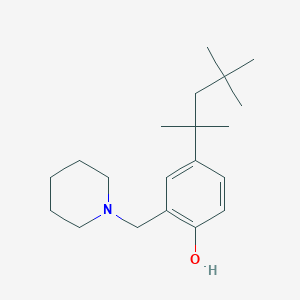
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
